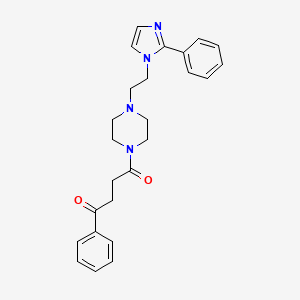
1-フェニル-4-(4-(2-(2-フェニル-1H-イミダゾール-1-イル)エチル)ピペラジン-1-イル)ブタン-1,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione is a complex organic compound that features an imidazole ring, a piperazine ring, and a diketone moiety
科学的研究の応用
1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione typically involves multiple steps, starting with the preparation of the imidazole and piperazine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The piperazine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Imidazolines.
Substitution: Various substituted piperazines.
作用機序
The mechanism of action of 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the piperazine ring can interact with neurotransmitter receptors, modulating their function . These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with a related chemical framework.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Uniqueness
1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione is unique due to its combination of an imidazole ring, a piperazine ring, and a diketone moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
特性
IUPAC Name |
1-phenyl-4-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-23(21-7-3-1-4-8-21)11-12-24(31)28-18-15-27(16-19-28)17-20-29-14-13-26-25(29)22-9-5-2-6-10-22/h1-10,13-14H,11-12,15-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDVJNIXQDMTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














